molecular formula C16H17N3O4S2 B2523585 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide CAS No. 865592-30-9

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide

Cat. No.: B2523585
CAS No.: 865592-30-9
M. Wt: 379.45
InChI Key: XUYGJUACHUHFDM-UHFFFAOYSA-N
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Description

N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted at position 6 with a diethylsulfamoyl group and at position 2 with a furan-2-carboxamide moiety.

Properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S2/c1-3-19(4-2)25(21,22)11-7-8-12-14(10-11)24-16(17-12)18-15(20)13-6-5-9-23-13/h5-10H,3-4H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYGJUACHUHFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions. The resulting benzothiazole intermediate is then reacted with diethylsulfamoyl chloride to introduce the sulfonamide group. Finally, the furan-2-carboxamide moiety is attached through a coupling reaction with furan-2-carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity. The sulfonamide group may enhance binding affinity through hydrogen bonding or electrostatic interactions. The furan-2-carboxamide moiety can further modulate the compound’s overall binding properties and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural similarities with the target molecule, differing primarily in substituents at positions 6 and 2 of the benzothiazole ring:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position 6) Substituent (Position 2) CAS Number
Target Compound C₁₄H₁₆N₃O₄S₂ 370.43 Diethylsulfamoyl Furan-2-carboxamide Not Provided
N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide C₁₅H₂₁N₃O₃S₂ 355.47 Diethylsulfamoyl Butanamide 865592-15-0
N-(6-Chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide C₁₂H₇ClN₂O₂S 278.71 Chloro Furan-2-carboxamide 308294-61-3
Key Observations:

Substituent at Position 6: The target compound and N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide both feature a diethylsulfamoyl group, which is bulkier and more polar than the chloro group in N-(6-Chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide. This difference likely impacts solubility and target interactions .

Substituent at Position 2 :

  • The furan-2-carboxamide group in the target compound and N-(6-Chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide introduces aromaticity and hydrogen-bonding capacity, which could enhance binding to enzymes or receptors. In contrast, the butanamide group in the analog from offers greater hydrophobicity, possibly altering membrane permeability .

Biological Activity

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide is a complex organic compound belonging to the class of benzothiazole derivatives. Its unique structure combines a benzothiazole moiety with a furan-2-carboxamide, which contributes to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following IUPAC name:

  • N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide

Molecular Formula

  • C₁₆H₁₇N₃O₄S₂

Key Features

  • Benzothiazole Ring : Known for its ability to interact with various biological targets.
  • Furan Ring : Imparts distinct electronic properties that may enhance biological interactions.

The mechanism of action for N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide involves:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity through competitive or non-competitive mechanisms.
  • Electrostatic Interactions : The sulfonamide group enhances binding affinity via hydrogen bonding and electrostatic interactions with target biomolecules.
  • DNA Interaction : Preliminary studies suggest that related benzothiazole derivatives can bind to DNA, affecting replication and transcription processes .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of compounds with similar structures. For instance:

  • In Vitro Studies : Compounds tested on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxicity and inhibition of cell proliferation in both 2D and 3D cultures .
CompoundCell Line TestedIC50 (µM)Activity
Compound 5A54912.0High
Compound 6HCC8278.5High
Compound 15NCI-H35810.0Moderate

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Testing Method : Broth microdilution assays were employed against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.
MicroorganismMinimum Inhibitory Concentration (MIC)
S. aureus32 µg/mL
E. coli64 µg/mL

These results indicate that the compound exhibits moderate antimicrobial activity, suggesting potential as a therapeutic agent in treating bacterial infections .

Case Studies

  • Study on Benzothiazole Derivatives : A study evaluated various benzothiazole derivatives for their antitumor and antimicrobial activities. The results indicated that certain structural modifications significantly enhanced biological efficacy, particularly in inhibiting tumor cell proliferation while maintaining lower toxicity levels .
  • DNA Binding Studies : Research focused on the binding modes of related compounds indicated that they predominantly bind within the minor groove of AT-DNA, which could influence their effectiveness as potential anticancer agents .

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